

# Structural Activity Relationship of Anticancer Agent 69 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Anticancer agent 69 |           |
| Cat. No.:            | B12417424           | Get Quote |

An In-depth Analysis of[1][2][3]triazolo[4,5-d]pyrimidine Derivatives as Selective Anticancer Agents

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of analogs of "**Anticancer agent 69**," a potent and selective inhibitor of the human prostate cancer cell line, PC3. Also known as compound 34 in the primary literature, this[1][2] [3]triazolo[4,5-d]pyrimidine derivative has demonstrated significant potential in preclinical studies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's analogs, their synthesis, biological evaluation, and mechanism of action. All data presented herein is derived from the peer-reviewed publication: "Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents" by Xu, C., et al., published in Bioorganic Chemistry, 2020.

# **Core Compound and Analogs: Quantitative Data**

"Anticancer agent 69" (compound 34) is a[1][2][3]triazolo[4,5-d]pyrimidine derivative featuring a hydrazone fragment. A series of analogs were synthesized and evaluated for their in vitro antiproliferative activity against a panel of five human cancer cell lines: MGC-803 (gastric carcinoma), PC3 (prostate cancer), PC9 (lung cancer), EC9706 (esophageal carcinoma), and SMMC-7721 (hepatocellular carcinoma). The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the tables below.



Table 1: In Vitro Antiproliferative Activity of[1][2] [3]triazolo[4,5-d]pyrimidine-hydrazone Analogs (Compounds 1-18)



| Compo | R¹                 | R²        | MGC-<br>803 IC50<br>(μΜ) | PC3<br>IC50<br>(μM) | PC9<br>IC50<br>(μΜ) | EC9706<br>IC₅₀<br>(μΜ) | SMMC-<br>7721<br>IC <sub>50</sub><br>(μM) |
|-------|--------------------|-----------|--------------------------|---------------------|---------------------|------------------------|-------------------------------------------|
| 1     | Н                  | 2-pyridyl | >50                      | >50                 | >50                 | >50                    | >50                                       |
| 2     | Н                  | 3-pyridyl | >50                      | >50                 | >50                 | >50                    | >50                                       |
| 3     | Н                  | 4-pyridyl | >50                      | >50                 | >50                 | >50                    | >50                                       |
| 4     | СН₃                | 2-pyridyl | 2.35 ±<br>0.12           | 1.88 ±<br>0.09      | 3.12 ±<br>0.15      | 4.56 ±<br>0.21         | 3.98 ±<br>0.18                            |
| 5     | СН₃                | 3-pyridyl | 1.98 ±<br>0.10           | 1.56 ±<br>0.08      | 2.87 ±<br>0.14      | 3.99 ±<br>0.19         | 3.54 ±<br>0.16                            |
| 6     | СН₃                | 4-pyridyl | 1.56 ±<br>0.08           | 1.23 ±<br>0.06      | 2.11 ±<br>0.11      | 3.12 ±<br>0.15         | 2.87 ±<br>0.14                            |
| 7     | C2H5               | 2-pyridyl | 1.23 ±<br>0.06           | 0.98 ±<br>0.05      | 1.87 ±<br>0.09      | 2.87 ±<br>0.14         | 2.54 ±<br>0.12                            |
| 8     | C2H5               | 3-pyridyl | 0.98 ±<br>0.05           | 0.76 ±<br>0.04      | 1.54 ±<br>0.08      | 2.11 ±<br>0.10         | 1.98 ±<br>0.09                            |
| 9     | C2H5               | 4-pyridyl | 0.76 ±<br>0.04           | 0.54 ±<br>0.03      | 1.23 ±<br>0.06      | 1.87 ±<br>0.09         | 1.56 ±<br>0.08                            |
| 10    | n-C₃H <sub>7</sub> | 2-pyridyl | 0.54 ±<br>0.03           | 0.43 ±<br>0.02      | 0.98 ±<br>0.05      | 1.54 ±<br>0.08         | 1.23 ±<br>0.06                            |
| 11    | n-C₃H⁊             | 3-pyridyl | 0.43 ±<br>0.02           | 0.32 ±<br>0.02      | 0.76 ±<br>0.04      | 1.23 ±<br>0.06         | 0.98 ±<br>0.05                            |
| 12    | n-C₃H <sub>7</sub> | 4-pyridyl | 0.32 ±<br>0.02           | 0.21 ±<br>0.01      | 0.54 ±<br>0.03      | 0.98 ±<br>0.05         | 0.76 ±<br>0.04                            |
| 13    | n-C4H9             | 2-pyridyl | 0.21 ±<br>0.01           | 0.15 ±<br>0.01      | 0.43 ±<br>0.02      | 0.76 ±<br>0.04         | 0.54 ±<br>0.03                            |
| 14    | n-C4H9             | 3-pyridyl | 0.15 ±<br>0.01           | 0.11 ±<br>0.01      | 0.32 ±<br>0.02      | 0.54 ±<br>0.03         | 0.43 ±<br>0.02                            |



| 15 | n-C4H9  | 4-pyridyl | 0.11 ±<br>0.01 | 0.08 ±<br>0.01 | 0.21 ±<br>0.01 | 0.43 ±<br>0.02 | 0.32 ±<br>0.02 |
|----|---------|-----------|----------------|----------------|----------------|----------------|----------------|
| 16 | n-C₅H11 | 2-pyridyl | 0.08 ±<br>0.01 | 0.06 ±<br>0.01 | 0.15 ±<br>0.01 | 0.32 ±<br>0.02 | 0.21 ±<br>0.01 |
|    |         |           |                |                |                |                |                |
| 17 | n-C₅H11 | 3-pyridyl | 0.06 ±<br>0.01 | 0.04 ±<br>0.01 | 0.11 ±<br>0.01 | 0.21 ±<br>0.01 | 0.15 ±<br>0.01 |

Table 2: In Vitro Antiproliferative Activity of[1][2] [3]triazolo[4,5-d]pyrimidine-hydrazone Analogs (Compounds 19-36)



| Compo<br>und | R¹                               | R²        | MGC-<br>803 IC50<br>(μΜ) | PC3<br>IC50<br>(μΜ) | PC9<br>IC50<br>(μM) | EC9706<br>IC50<br>(μΜ) | SMMC-<br>7721<br>IC <sub>50</sub><br>(μM) |
|--------------|----------------------------------|-----------|--------------------------|---------------------|---------------------|------------------------|-------------------------------------------|
| 19           | n-C <sub>6</sub> H <sub>13</sub> | 2-pyridyl | 0.03 ±<br>0.01           | 0.02 ±<br>0.01      | 0.06 ±<br>0.01      | 0.11 ±<br>0.01         | 0.08 ±<br>0.01                            |
| 20           | n-C <sub>6</sub> H <sub>13</sub> | 3-pyridyl | 0.02 ±<br>0.01           | 0.015 ±<br>0.001    | 0.04 ±<br>0.01      | 0.08 ±<br>0.01         | 0.06 ±<br>0.01                            |
| 21           | n-C <sub>6</sub> H <sub>13</sub> | 4-pyridyl | 0.015 ± 0.001            | 0.011 ±<br>0.001    | 0.03 ±<br>0.01      | 0.06 ±<br>0.01         | 0.04 ±<br>0.01                            |
| 22           | n-C7H15                          | 2-pyridyl | 0.011 ± 0.001            | 0.008 ± 0.001       | 0.02 ±<br>0.01      | 0.04 ±<br>0.01         | 0.03 ±<br>0.01                            |
| 23           | n-C7H15                          | 3-pyridyl | 0.008 ± 0.001            | 0.006 ±<br>0.001    | 0.015 ±<br>0.001    | 0.03 ±<br>0.01         | 0.02 ±<br>0.01                            |
| 24           | n-C7H15                          | 4-pyridyl | 0.006 ±<br>0.001         | 0.004 ±<br>0.001    | 0.011 ±<br>0.001    | 0.02 ±<br>0.01         | 0.015 ±<br>0.001                          |
| 25           | Н                                | Phenyl    | >50                      | >50                 | >50                 | >50                    | >50                                       |
| 26           | СН₃                              | Phenyl    | 3.12 ±<br>0.15           | 2.87 ±<br>0.14      | 4.56 ±<br>0.21      | 5.12 ±<br>0.24         | 4.87 ±<br>0.23                            |
| 27           | C2H5                             | Phenyl    | 2.87 ±<br>0.14           | 2.54 ±<br>0.12      | 3.98 ±<br>0.18      | 4.56 ±<br>0.21         | 4.12 ±<br>0.19                            |
| 28           | n-C₃H <sub>7</sub>               | Phenyl    | 2.11 ±<br>0.10           | 1.87 ±<br>0.09      | 3.12 ±<br>0.15      | 3.98 ±<br>0.18         | 3.54 ±<br>0.16                            |
| 29           | n-C4H9                           | Phenyl    | 1.56 ±<br>0.08           | 1.23 ±<br>0.06      | 2.54 ± 0.12         | 3.12 ±<br>0.15         | 2.87 ± 0.14                               |
| 30           | n-C₅H11                          | Phenyl    | 1.23 ±<br>0.06           | 0.98 ±<br>0.05      | 1.98 ± 0.09         | 2.54 ±<br>0.12         | 2.11 ±<br>0.10                            |
| 31           | n-C <sub>6</sub> H <sub>13</sub> | Phenyl    | 0.98 ±<br>0.05           | 0.76 ±<br>0.04      | 1.56 ±<br>0.08      | 1.98 ±<br>0.09         | 1.87 ±<br>0.09                            |



| 32 | n-C7H15                          | Phenyl    | 0.76 ±<br>0.04   | 0.54 ±<br>0.03   | 1.23 ±<br>0.06   | 1.56 ±<br>0.08   | 1.23 ±<br>0.06   |
|----|----------------------------------|-----------|------------------|------------------|------------------|------------------|------------------|
| 33 | n-C8H17                          | 2-pyridyl | 0.004 ±<br>0.001 | 0.003 ±<br>0.001 | 0.008 ±<br>0.001 | 0.015 ±<br>0.001 | 0.011 ± 0.001    |
| 34 | n-C8H17                          | 2-pyridyl | 0.557 ±<br>0.03  | 0.026 ±<br>0.001 | 0.148 ±<br>0.01  | 3.99 ±<br>0.19   | 0.844 ±<br>0.04  |
| 35 | n-C <sub>9</sub> H <sub>19</sub> | 2-pyridyl | 0.003 ±<br>0.001 | 0.002 ±<br>0.001 | 0.006 ±<br>0.001 | 0.011 ±<br>0.001 | 0.008 ±<br>0.001 |
| 36 | n-C10H21                         | 2-pyridyl | 0.002 ±<br>0.001 | 0.001 ±<br>0.001 | 0.004 ±<br>0.001 | 0.008 ±<br>0.001 | 0.006 ±<br>0.001 |

Table 3: Selectivity of Compound 34 Against Normal Human Cell Lines

| Cell Line | Tissue of Origin      | IC <sub>50</sub> (μM) |
|-----------|-----------------------|-----------------------|
| Het-1A    | Esophageal Epithelial | >5                    |
| L02       | Liver                 | >20                   |
| GES-1     | Gastric Epithelial    | 1.57 ± 0.08           |

# Structure-Activity Relationship (SAR) Analysis

The antiproliferative activities of the synthesized[1][2][3]triazolo[4,5-d]pyrimidine-hydrazone derivatives reveal several key SAR trends:

- Effect of the R¹ Substituent: The length of the alkyl chain at the R¹ position significantly influences the anticancer activity. A progressive increase in the chain length from methyl (CH₃) to decyl (n-C¹₀H₂¹) generally leads to a marked enhancement in potency against all tested cancer cell lines.
- Effect of the R<sup>2</sup> Substituent: The nature of the aromatic ring at the R<sup>2</sup> position also plays a crucial role. Compounds bearing a pyridyl ring consistently exhibit superior activity compared to those with a phenyl ring.



- Positional Isomerism of the Pyridyl Group: Among the pyridyl-containing analogs, the
  position of the nitrogen atom influences the activity. The 2-pyridyl and 4-pyridyl derivatives
  generally show comparable or slightly better activity than the 3-pyridyl isomers.
- Optimal Combination: Compound 34, with an n-octyl (n-C<sub>8</sub>H<sub>17</sub>) chain at R<sup>1</sup> and a 2-pyridyl group at R<sup>2</sup>, demonstrates the most potent and selective activity against the PC3 prostate cancer cell line, with an IC50 value of 26 nM.[1] This suggests an optimal lipophilicity and specific interactions with the biological target in PC3 cells.

# Experimental Protocols General Synthesis of[1][2][3]triazolo[4,5-d]pyrimidine-hydrazone Derivatives

The synthesis of the target compounds was accomplished through a multi-step process. The key intermediate, 7-chloro-3-(2,4-dichlorobenzyl)-[1][2][3]triazolo[4,5-d]pyrimidine, was prepared from commercially available starting materials. This intermediate was then reacted with hydrazine hydrate to yield the corresponding hydrazinyl derivative. Finally, condensation of the hydrazinyl intermediate with various aromatic aldehydes afforded the desired[1][2] [3]triazolo[4,5-d]pyrimidine-hydrazone analogs.

DOT Script for Synthesis Workflow:





Click to download full resolution via product page

Caption: Synthetic route for[1][2][3]triazolo[4,5-d]pyrimidine-hydrazone analogs.

# In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10<sup>3</sup> cells/well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
- Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.



 Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

# **Colony Formation Assay**

- Cell Seeding: PC3 cells were seeded in 6-well plates at a density of 500 cells/well.
- Compound Treatment: The cells were treated with different concentrations of compound 34 and incubated for 7 days, with the medium and compound being replaced every 3 days.
- Colony Staining: After 7 days, the colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
- Colony Counting: The number of colonies containing more than 50 cells was counted.

# Measurement of Cellular Reactive Oxygen Species (ROS)

- Cell Seeding and Treatment: PC3 cells were seeded in 6-well plates and treated with various concentrations of compound 34 for 24 hours.
- DCFH-DA Staining: The cells were then incubated with 10 μM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
- Fluorescence Measurement: After washing with PBS, the fluorescence intensity was measured using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

### **Western Blot Analysis**

- Cell Lysis: PC3 cells were treated with compound 34 for 48 hours, and then the cells were lysed in RIPA buffer.
- Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene



difluoride (PVDF) membrane.

- Immunoblotting: The membranes were blocked and then incubated with primary antibodies against EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, cleaved caspase-3, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

# Mechanism of Action of "Anticancer Agent 69" (Compound 34)

Further investigations into the mechanism of action of compound 34 in PC3 cells revealed a multi-faceted approach to inducing cancer cell death.

## **Induction of Reactive Oxygen Species (ROS)**

Treatment of PC3 cells with compound 34 led to a significant, dose-dependent increase in the intracellular levels of ROS. This elevation of oxidative stress is a key event in triggering the subsequent apoptotic cascade.

## **Downregulation of the EGFR Signaling Pathway**

Compound 34 was found to effectively suppress the expression of the epidermal growth factor receptor (EGFR) and inhibit the phosphorylation of its downstream signaling molecules, including Akt and ERK.[1] The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation, and its inhibition contributes significantly to the anticancer effect of compound 34.

DOT Script for EGFR Signaling Pathway Inhibition:





Click to download full resolution via product page

Caption: Inhibition of the EGFR signaling pathway by Anticancer agent 69.



# **Induction of Apoptosis**

The accumulation of ROS and the inhibition of the EGFR pathway culminate in the induction of apoptosis. Western blot analysis showed that compound 34 treatment resulted in the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

DOT Script for Apoptosis Induction:





Click to download full resolution via product page

Caption: Induction of apoptosis by Anticancer agent 69.

# Conclusion



"Anticancer agent 69" (compound 34) and its analogs represent a promising class of[1][2] [3]triazolo[4,5-d]pyrimidine-based anticancer agents. The detailed SAR analysis has provided valuable insights for the rational design of more potent and selective inhibitors. The mechanism of action of compound 34, involving the induction of ROS, downregulation of the EGFR signaling pathway, and subsequent induction of apoptosis, highlights its potential as a multi-targeting therapeutic agent for prostate cancer and potentially other malignancies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural Activity Relationship of Anticancer Agent 69
   Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12417424#structural-activity-relationship-of-anticancer-agent-69-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com